![molecular formula C7H8N4O B2725989 3-(1-methyl-1H-imidazol-2-yl)-1,2-oxazol-5-amine CAS No. 1423033-90-2](/img/structure/B2725989.png)
3-(1-methyl-1H-imidazol-2-yl)-1,2-oxazol-5-amine
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Overview
Description
Scientific Research Applications
Immune Response Modifiers
Imiquimod and its analogues, which are structurally related to 3-(1-methyl-1H-imidazol-2-yl)-1,2-oxazol-5-amine, are non-nucleoside imidazoquinolinamines that modulate immune responses. These compounds stimulate cytokine production, such as interferon-alpha, beta, and various interleukins, leading to antiviral, antiproliferative, and antitumor effects. Imiquimod has been particularly highlighted for its topical application in treating various skin disorders, showcasing its potential as an innovative agent for cutaneous diseases (T. Syed, 2001).
Synthetic Chemistry Applications
Cyclic imines, which are structurally related to the compound of interest, have been utilized in Ugi and Ugi-type reactions for the synthesis of pseudopeptides and peptide moieties connected to N-heterocyclic motifs. These synthetic routes are essential for generating pharmaceutical compounds and natural product libraries, demonstrating the compound's significance in facilitating the synthesis of biologically active molecules (M. Nazeri et al., 2020).
Corrosion Inhibition
Imidazoline derivatives, which share a heterocyclic core with this compound, have been identified as effective corrosion inhibitors. Their structure allows for strong adsorption onto metal surfaces, making them suitable for protecting against corrosion in the petroleum industry (Nipaporn Sriplai & K. Sombatmankhong, 2023).
Biological Activities
5-Oxo-imidazolone derivatives are known for their wide range of biological potencies, making them a focal point of research for their therapeutic applications. The structure of 5-oxo-imidazolone, related to the compound of interest, indicates its importance as a pharmacophore in drug discovery due to its ability to bind effectively with various enzymes and receptors (N. Yellasubbaiah et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3-(1-methyl-1H-imidazol-2-yl)-1,2-oxazol-5-amine are Glycylpeptide N-tetradecanoyltransferase 1 in humans and Glycylpeptide N-tetradecanoyltransferase in yeast . These enzymes play a crucial role in protein modification processes within the cell .
Mode of Action
It is believed to interact with its targets, potentially altering their function or activity
Biochemical Pathways
Given its targets, it may influence pathways related to protein modification
Result of Action
Given its targets, it may influence protein modification processes within the cell
properties
IUPAC Name |
3-(1-methylimidazol-2-yl)-1,2-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-11-3-2-9-7(11)5-4-6(8)12-10-5/h2-4H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHMWEXUOMUSMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=NOC(=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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